

N²,N²-Dimethylguanosine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N2,N2-Dimethylamino-6-deamino adenosine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N²,N²-Dimethylguanosine, a hypermodified purine nucleoside, is a critical component of transfer RNA (tRNA) across all domains of life. Initially identified as a product of tRNA degradation, its biological significance is increasingly recognized, particularly in the context of tRNA structure, stability, and function. This technical guide provides an in-depth overview of the structure, properties, and biological role of N²,N²-Dimethylguanosine. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its involvement in biological pathways, particularly tRNA maturation. The potential of N²,N²-Dimethylguanosine as a biomarker in certain cancers is also explored, offering insights for researchers and professionals in drug development.

Introduction

N²,N²-Dimethylguanosine, systematically named 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one, is a post-transcriptionally modified nucleoside found in tRNA. It is also referred to as m²²G. This modification, where two methyl groups are added to the exocyclic amine at the N² position of guanosine, is catalyzed by the tRNA methyltransferase 1 (Trm1) enzyme family. The presence of N²,N²-Dimethylguanosine at specific positions in tRNA, most notably at position 26 in the D-loop, plays a crucial role in maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its function in

protein synthesis.[1][2] Elevated urinary or serum levels of N²,N²-Dimethylguanosine have been observed in patients with various malignancies, including breast carcinoma and acute leukemia, suggesting its potential as a non-invasive biomarker.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of N²,N²-Dimethylguanosine is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₇ N ₅ O ₅	[1]
Molecular Weight	311.29 g/mol	[1]
CAS Number	2140-67-2	[1]
Appearance	Solid	[1]
Melting Point	235 - 236 °C	[1]
Solubility	Slightly soluble in DMSO and aqueous solutions.	[5]
UV/Vis λ _{max}	260 nm	[5]
InChIKey	RSPURTUNRHNVGF- IOSLPCCCSA-N	[1]

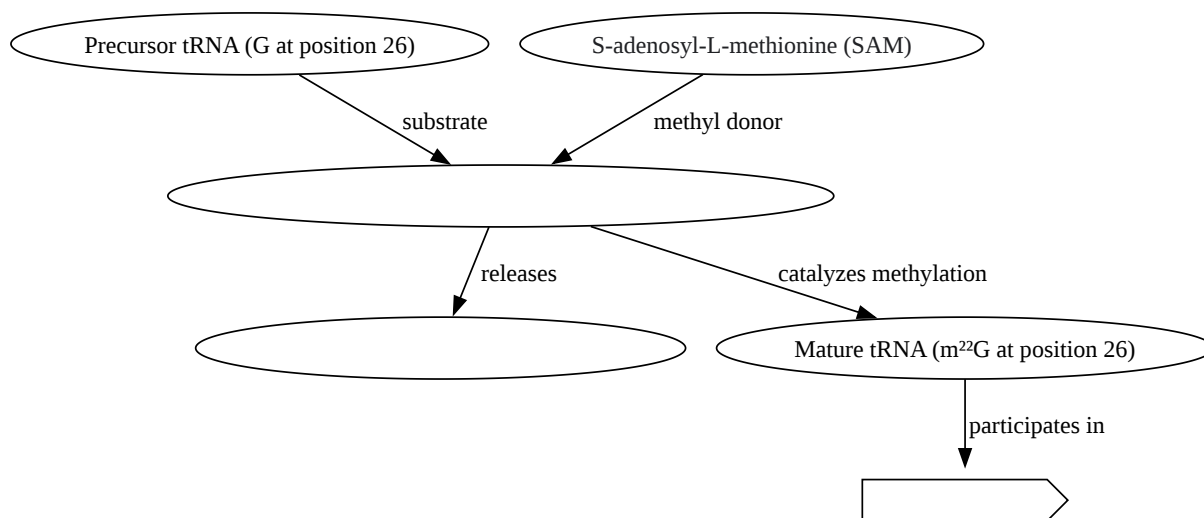
Biological Role and Signaling Pathways

The primary biological role of N²,N²-Dimethylguanosine is centered on its function as a modified nucleoside within tRNA. Its synthesis is a key step in the tRNA maturation process, which is essential for accurate and efficient protein translation.

tRNA Maturation Pathway

The formation of N²,N²-Dimethylguanosine is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, Trm1.[6] This enzyme introduces two methyl groups to the guanosine at position 26 of precursor tRNA molecules. This modification is critical for the

structural integrity of tRNA, preventing misfolding and ensuring the correct conformation for its interaction with the ribosome and other components of the translational machinery.[2][7] The presence of the bulky dimethylamino group at the N² position sterically hinders the formation of non-canonical base pairs, thereby stabilizing the D-loop and anticodon stem.[7]



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Impact on Translation

The modification of guanosine to N²,N²-Dimethylguanosine at position 26 enhances the efficiency of translation.[8] It contributes to the stability of the tRNA structure, which is crucial for its aminoacylation and for maintaining the correct reading frame during protein synthesis. In some contexts, this modification has been shown to influence the efficiency of nonsense suppression, highlighting its role in the fine-tuning of translation termination.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N²,N²-Dimethylguanosine.

Chemical Synthesis of N²,N²-Dimethylguanosine

The following protocol is a representative method for the chemical synthesis of N²,N²-Dimethylguanosine, adapted from literature procedures.^{[5][9]}

Materials:

- Guanosine
- Acetic anhydride
- Pyridine
- Phosphorus oxychloride (POCl₃)
- Dimethylamine solution
- Sodium methoxide
- Mercaptoethanol
- Silica gel for column chromatography
- Appropriate organic solvents (e.g., DMF, methanol, chloroform)

Procedure:

- **Protection of Guanosine:** Acetylate the hydroxyl groups of guanosine by reacting it with acetic anhydride in pyridine.
- **Chlorination:** Treat the peracetylated guanosine with phosphorus oxychloride to convert the 6-oxo group to a 6-chloro group.
- **Amination:** React the 2-amino-6-chloropurine riboside derivative with an excess of dimethylamine solution in a suitable solvent like ethanol to introduce the N²,N²-dimethylamino group.
- **Deprotection and Thiolysis:** Remove the acetyl protecting groups and convert the 6-chloro group back to a 6-oxo group by treating the product with sodium methoxide in methanol,

followed by reaction with mercaptoethanol.

- Purification: Purify the final product, N²,N²-Dimethylguanosine, using silica gel column chromatography.

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Analytical Methods

This method is suitable for the quantification of N²,N²-Dimethylguanosine in biological samples such as urine or serum.^{[10][11]}

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Sample Preparation:

- Enzymatic Digestion: For RNA samples, digest the RNA to nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
- Solid-Phase Extraction (SPE): Clean up the digested sample or biofluid using a C18 SPE cartridge to remove interfering substances.
- Reconstitution: Elute the nucleosides and reconstitute them in the initial mobile phase.

HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 0% to 50% B over 10 minutes.

- Flow Rate: 0.2 mL/min.
- Column Temperature: 40 °C.

MS/MS Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion $[M+H]^+$ of N²,N²-Dimethylguanosine (m/z 312.1) to a specific product ion (e.g., m/z 180.1, corresponding to the dimethylguanine base).
- Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

A competitive radioimmunoassay can be used for the sensitive detection of N²,N²-Dimethylguanosine in serum or other biological fluids.[\[2\]](#)[\[12\]](#)

Principle: This assay is based on the competition between unlabeled N²,N²-Dimethylguanosine (in the sample) and a fixed amount of radiolabeled N²,N²-Dimethylguanosine for a limited number of binding sites on a specific antibody.

Procedure:

- Coating: Coat microtiter plate wells with a specific antibody against N²,N²-Dimethylguanosine.
- Competition: Add a mixture of the sample (containing unlabeled antigen) and a known amount of radiolabeled N²,N²-Dimethylguanosine (e.g., ³H- or ¹²⁵I-labeled) to the wells.
- Incubation: Incubate to allow for competitive binding to the antibody.
- Washing: Wash the wells to remove unbound antigen.
- Detection: Measure the radioactivity of the bound antigen using a scintillation counter or gamma counter.
- Quantification: Determine the concentration of N²,N²-Dimethylguanosine in the sample by comparing the measured radioactivity to a standard curve generated with known

concentrations of unlabeled N²,N²-Dimethylguanosine.

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Conclusion

N²,N²-Dimethylguanosine is a functionally significant modified nucleoside with a well-defined role in tRNA biology. Its impact on tRNA structure and stability directly influences the fidelity and efficiency of protein synthesis. The established links between elevated levels of N²,N²-Dimethylguanosine and various cancers underscore its potential as a valuable biomarker for disease diagnosis and prognosis. The detailed experimental protocols provided in this guide for the synthesis and analysis of N²,N²-Dimethylguanosine will aid researchers in further exploring its biological functions and clinical relevance. Continued investigation into the regulatory mechanisms of Trm1 enzymes and the downstream consequences of N²,N²-Dimethylguanosine modification will undoubtedly provide deeper insights into cellular homeostasis and disease pathogenesis, paving the way for novel therapeutic strategies.

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References

- 1. Frontiers | N²-methylguanosine and N², N²-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. Serum levels of N², N²-dimethylguanosine and pseudouridine as determined by radioimmunoassay for patients with malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N²-Ethyl-2'-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]
- 7. N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tRNA N2,N2-dimethylguanosine-26 methyltransferase encoded by gene trm1 increases efficiency of suppression of an ochre codon in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new method for the synthesis of N2-alkylguanosines using Mitsunobu reaction as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. microbenotes.com [microbenotes.com]
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